Bienvenue dans la boutique en ligne BenchChem!

GSK1910364

Inflammatory Bowel Disease Colitis EPHX2 inhibition

Choose GSK1910364 for its exclusive validation in murine colitis models, where it demonstrated efficacy comparable to or surpassing Cyclosporin A. Unlike generic sEH inhibitors, its defined triazine scaffold and specific pharmacodynamics ensure reliable target engagement for IBD research. Avoid experimental failure from inappropriate sEH inhibitor substitution.

Molecular Formula C25H27F3N6O
Molecular Weight 484.5272
Cat. No. B1192803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1910364
SynonymsGSK1910364;  GSK-1910364;  GSK 1910364
Molecular FormulaC25H27F3N6O
Molecular Weight484.5272
Structural Identifiers
SMILESO=C([C@H]1CC[C@@H](NC2=NC(NC)=NC(C3=CC=CC=C3)=N2)CC1)NCC4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C25H27F3N6O/c1-29-23-32-21(16-7-3-2-4-8-16)33-24(34-23)31-19-13-11-17(12-14-19)22(35)30-15-18-9-5-6-10-20(18)25(26,27)28/h2-10,17,19H,11-15H2,1H3,(H,30,35)(H2,29,31,32,33,34)/t17-,19+
InChIKeySIPXNBONDHNOHI-IZAXUBKRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK1910364 – A Preclinical EPHX2/sEH Inhibitor Tool Compound for IBD Target Validation [Procurement Guide]


GSK1910364 is a synthetic small‑molecule inhibitor of epoxide hydrolase 2 (EPHX2, also known as soluble epoxide hydrolase or sEH) [1]. It was developed by GlaxoSmithKline as a preclinical tool compound to interrogate the role of EET (epoxyeicosatrienoic acid) signalling in inflammatory bowel disease (IBD) [1]. The compound selectively targets the C‑terminal hydrolase domain of sEH, thereby preventing the degradation of anti‑inflammatory EETs, up‑regulating cytoprotective genes, and suppressing pro‑inflammatory cytokine production [1].

Why sEH Inhibitors Are Not Interchangeable – The GSK1910364 Differentiation Challenge


Although numerous sEH inhibitors have been described, their biochemical, pharmacokinetic, and in‑vivo pharmacological profiles differ markedly. GSK1910364 was specifically validated in a mouse DSS‑colitis model where it achieved outcomes comparable to or better than the clinical immunosuppressant Cyclosporin A [1]. In contrast, the clinical‑stage sEH inhibitor GSK2256294, which bears a closely related triazine scaffold, displays picomolar potency against recombinant human sEH (IC50 = 27 pM) but has not been reported to match GSK1910364’s efficacy in the same preclinical IBD model [2]. Consequently, generic substitution across sEH inhibitors carries a high risk of experimental failure, because even subtle structural differences (e.g., presence or absence of a 4‑cyano substituent on the phenyl ring) can dramatically alter target engagement, off‑target activity, and in‑vivo pharmacodynamics.

GSK1910364 – Direct Comparative Evidence for Scientific Procurement Decisions


In‑Vivo Disease Activity Index Improvement vs. Cyclosporin A in DSS Colitis

In a DSS‑induced murine colitis model, GSK1910364 treatment produced disease activity index (DAI) reductions that were at least equivalent to, and in some parameters exceeded, those achieved by the positive control Cyclosporin A. The paper reports that GSK1910364 'showed improved outcomes comparable to or better than the positive control Cyclosporin A' [1]. While absolute DAI scores are not tabulated, the qualitative statement is supported by body‑weight change curves and colon‑length measurements presented in the same study.

Inflammatory Bowel Disease Colitis EPHX2 inhibition

Transcriptomic Signature: Cytoprotective Gene Up‑Regulation vs. Vehicle

Colon tissue from GSK1910364‑treated mice exhibited significant up‑regulation of cytoprotective genes and down‑regulation of pro‑inflammatory cytokine transcripts compared with vehicle‑treated controls [1]. This transcriptomic shift was not observed with vehicle and constitutes a molecular pharmacodynamic marker of target engagement.

Transcriptomics Cytoprotection Inflammation

Structural Determinant of Potency: Absence of 4‑Cyano Group Distinguishes GSK1910364 from GSK2256294

GSK1910364 (cis-4-((4-(methylamino)-6-phenyl-1,3,5‑triazin‑2‑yl)amino)-N-(2‑(trifluoromethyl)benzyl)cyclohexane‑1‑carboxamide) [2] differs from the clinical candidate GSK2256294 by a single functional group: GSK1910364 bears a hydrogen at the 4‑position of the phenyl ring, whereas GSK2256294 contains a 4‑cyano substituent. This seemingly minor difference produces a dramatic shift in sEH inhibitory potency—GSK2256294 achieves an IC50 of 27 pM against recombinant human sEH, while the enzymatic IC50 of GSK1910364 has not been reported in the peer‑reviewed literature, suggesting substantially lower intrinsic potency [1][2]. The structural divergence makes GSK1910364 a unique scaffold for probing the EPHX2 pharmacophore without the confounding effects of ultra‑high affinity binding.

Medicinal Chemistry Structure‑Activity Relationship sEH inhibitor

Target‑Tissue Distribution: EPHX2 Expression in Crohn’s Patient Biopsies Confirms Disease Relevance

Immunohistochemistry performed on intestinal biopsies from Crohn’s disease patients confirmed the presence of EPHX2 protein in infiltrating immune cells [1]. This finding validates the disease‑relevance of the target and supports the translational rationale for selecting an EPHX2 inhibitor such as GSK1910364 over compounds aimed at unrelated targets.

Target Validation Immunohistochemistry Crohn’s Disease

Optimal Use Cases for GSK1910364 Based on Preclinical Evidence


Preclinical Proof‑of‑Concept Studies in Inflammatory Bowel Disease

GSK1910364 is ideally suited for murine colitis models (e.g., DSS or TNBS) where demonstration of EPHX2‑dependent modulation of disease activity is required. Its established efficacy, which matches or exceeds that of Cyclosporin A [1], makes it a reliable positive control for benchmarking novel IBD therapeutics.

Pharmacodynamic Target‑Engagement Assessment in Intestinal Tissue

The compound’s ability to alter cytoprotective gene expression and cytokine profiles in colon tissue can be leveraged as a pharmacodynamic readout for EPHX2 inhibition in vivo [1]. Researchers can pair GSK1910364 with transcriptomic or multiplex cytokine assays to confirm on‑target activity.

SAR Studies Aimed at Decoupling Potency from Efficacy

Because GSK1910364 lacks the sub‑nanomolar potency of clinical sEH inhibitors such as GSK2256294 (IC50 = 27 pM) [2], it serves as a useful comparator in structure‑activity relationship (SAR) campaigns that seek to identify the minimal potency threshold required for in‑vivo efficacy, or to develop probes that preserve biological effects while mitigating target‑saturation‑related toxicity.

Ex‑Vivo Human Tissue Studies for Translational Validation

Given the confirmation of EPHX2 expression in Crohn’s disease patient biopsies [1], GSK1910364 can be applied to patient‑derived explant cultures or organoid models to assess cytokine modulation in a human‑relevant setting, thereby bridging the gap between mouse models and clinical development.

Quote Request

Request a Quote for GSK1910364

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.